

An In-depth Technical Guide to NH₂-PEG4-COOMe (CAS: 1263044-69-4)

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Compound of Interest

Compound Name: NH₂-PEG4-COOMe

Cat. No.: B13541105

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **NH₂-PEG4-COOMe**, also known as Methyl 15-amino-4,7,10,13-tetraoxapentadecanoate. This molecule is a valuable tool in bioconjugation and drug delivery, offering a discrete tetraethylene glycol (PEG) spacer to connect a primary amine to a methyl ester. This guide will delve into its chemical properties, applications, and detailed experimental protocols for its use in modifying biomolecules.

Core Concepts and Chemical Properties

NH₂-PEG4-COOMe is a monodisperse polyethylene glycol (PEG) linker, meaning it has a precisely defined structure and molecular weight. This eliminates the heterogeneity associated with traditional polydisperse PEG reagents, leading to more uniform and well-characterized bioconjugates. The molecule possesses two key functional groups:

- **Primary Amine (-NH₂):** This nucleophilic group serves as the primary point of attachment to biomolecules. It readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or can be coupled to carboxyl groups on proteins (e.g., aspartic and glutamic acid residues) using carbodiimide chemistry.
- **Methyl Ester (-COOMe):** This group provides a terminal functionality that can be utilized in several ways. It is relatively stable under neutral or slightly acidic conditions but can be hydrolyzed to a carboxylic acid under basic conditions or by enzymatic action (esterases).^[1]

This allows for a potential two-step conjugation strategy or can serve as a more stable endpoint compared to highly reactive esters.

The PEG4 spacer imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for **NH2-PEG4-COOMe** and the stability of related ester-containing linkers.

Table 1: Physicochemical Properties of **NH2-PEG4-COOMe**

Property	Value	Reference
CAS Number	1263044-69-4	N/A
Molecular Formula	C12H25NO6	N/A
Molecular Weight	279.33 g/mol	N/A
Appearance	Pale Yellow or Colorless Oily Matter	N/A
Purity	≥95%	N/A
Boiling Point	366.5 ± 32.0 °C at 760 mmHg	N/A
Density	1.077 ± 0.06 g/cm ³	N/A
Storage Conditions	Store at 2-8°C	N/A

Table 2: Stability of Ester Linkages in PEG Derivatives

Linker Type	Condition	Half-life	Reference
Generic Ester	pH 5.0	~140 hours	[5]
Generic Ester	pH 7.4 (PBS)	~16.5 hours	[5]
Generic Ester	pH 8.5	~1.5 hours	[5]
Hydrazone	pH 5.0	4-8 hours	[5]
Oxime	pH 5.0	> 1 week	[5]

Note: The stability of the methyl ester in **NH2-PEG4-COOMe** is expected to be similar to that of other simple alkyl esters and is significantly influenced by pH, temperature, and the presence of esterases.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **NH2-PEG4-COOMe**.

Protocol 1: Conjugation of **NH2-PEG4-COOMe** to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of **NH2-PEG4-COOMe** to the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- Protein of interest
- NH2-PEG4-COOMe**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting column or dialysis equipment

Procedure:

- Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
- Activation of Protein Carboxyl Groups:
 - Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
 - Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.^[6]
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Buffer Exchange (Optional but Recommended): Immediately after activation, remove excess EDC and NHS by performing a buffer exchange into cold Coupling Buffer using a desalting column. This prevents unwanted side reactions.
- Conjugation Reaction:
 - Dissolve **NH2-PEG4-COOMe** in the Coupling Buffer.
 - Add a 10- to 50-fold molar excess of the **NH2-PEG4-COOMe** solution to the activated protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction: To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at

room temperature.[7]

- Purification of the Conjugate: Remove unreacted **NH2-PEG4-COOMe** and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[8]

Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol describes the conversion of the terminal methyl ester of a PEG-conjugate (or the free linker) to a carboxylic acid.

Materials:

- **NH2-PEG4-COOMe** or its bioconjugate
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Solvent: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v) or methanol.[9][10]
- 1N Hydrochloric acid (HCl) for neutralization
- Purification system (e.g., HPLC, dialysis)

Procedure:

- Dissolution: Dissolve the methyl ester-containing compound in the chosen solvent system.
- Saponification: Add an aqueous solution of LiOH or NaOH (typically 1.1 to 2.0 equivalents).
- Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS or TLC until the starting material is consumed.
- Neutralization: Carefully acidify the mixture to a neutral pH (or slightly acidic, e.g., pH ~3 for small molecules followed by extraction) with 1N HCl.[10]
- Purification: Purify the resulting carboxylic acid-terminated molecule. For protein conjugates, this would typically involve buffer exchange via dialysis or SEC. For the free linker, purification can be achieved by extraction or chromatography.

Protocol 3: Characterization of the Bioconjugate

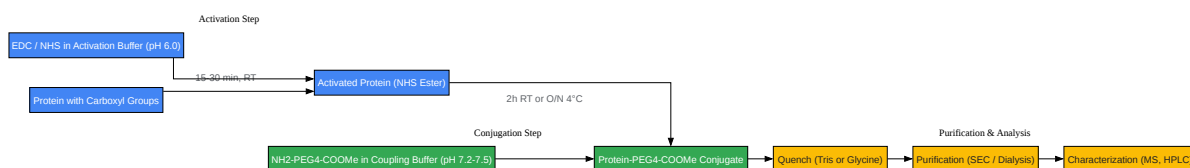
Mass Spectrometry:

- Objective: To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) or degree of labeling.
- Method: Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF mass spectrometry can be used.[\[11\]](#)[\[12\]](#)[\[13\]](#) The sample is typically desalted and analyzed. The resulting spectrum will show a distribution of species corresponding to the unconjugated protein and the protein conjugated with one or more linker molecules. Deconvolution of the ESI-MS data will provide the masses of these species.

Chromatography:

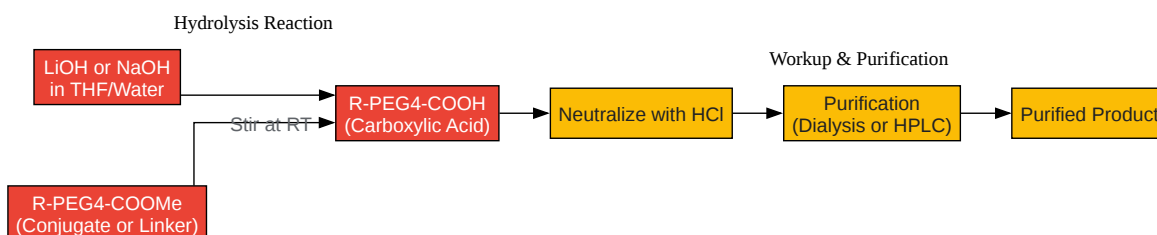
- Objective: To assess the purity of the conjugate and separate different species.
- Methods:
 - Size-Exclusion Chromatography (SEC): Used to separate the conjugate from unreacted linker and to detect aggregation.[\[8\]](#)
 - Ion-Exchange Chromatography (IEX): Can be used to separate proteins with different numbers of attached linkers, as the conjugation can alter the protein's surface charge.[\[8\]](#)
 - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for analytical characterization, especially for smaller protein conjugates or to separate positional isomers.[\[8\]](#)

Mandatory Visualizations



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Caption: Workflow for protein conjugation with **NH₂-PEG₄-COOMe**.



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Caption: Workflow for hydrolysis of the methyl ester terminus.

Applications in Drug Development

NH2-PEG4-COOMe is a versatile linker for various applications in drug development:

- **PEGylation:** The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[2][14][15][16]
- **Antibody-Drug Conjugates (ADCs):** This linker can be used to attach cytotoxic drugs to antibodies. The hydrophilic PEG spacer can help to overcome solubility issues associated with hydrophobic payloads and may allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[17]
- **PROTACs (Proteolysis Targeting Chimeras):** In the synthesis of PROTACs, which are molecules that induce the degradation of target proteins, PEG linkers are crucial for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical for optimal ternary complex formation.[10]
- **Surface Modification:** The amine group can be used to immobilize biomolecules onto surfaces that have been functionalized with carboxyl groups, for applications in biosensors and diagnostics.[7]

In summary, **NH2-PEG4-COOMe** provides a well-defined, hydrophilic spacer with versatile terminal functionalities, making it a powerful tool for the synthesis of advanced bioconjugates for therapeutic and diagnostic applications. Proper understanding of the reactivity and stability of its terminal groups is essential for its successful implementation in research and development.

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